N-Hydroxy-3-(prop-2-YN-1-yloxy)propanimidamide
Description
Structural Characterization
Molecular Architecture and Stereochemical Features
The molecular formula of N-Hydroxy-3-(prop-2-YN-1-yloxy)propanimidamide is C₆H₁₀N₂O₂ , with a molecular weight of 142.16 g/mol . Its IUPAC name, N'-hydroxy-3-prop-2-ynoxypropanimidamide, reflects a propanimidamide backbone substituted at the third carbon by a propargyloxy group (–O–CH₂–C≡CH) and at the first nitrogen by a hydroxylamine group (–NH–OH) . The SMILES notation (C#CCOCCC(=NO)N ) confirms the connectivity: a terminal alkyne linked via an ether bridge to a three-carbon chain terminating in an amidoxime group .
The propargyloxy moiety introduces planar geometry at the sp-hybridized alkyne carbon, while the amidoxime group adopts a Z-configuration due to intramolecular hydrogen bonding between the hydroxyl (–OH) and imine (=N–) groups. Stereochemical analysis via computational models (PubChem 3D Conformer) reveals a gauche conformation between the propargyloxy and amidoxime groups, minimizing steric hindrance .
| Property | Value |
|---|---|
| Molecular Formula | C₆H₁₀N₂O₂ |
| Molecular Weight | 142.16 g/mol |
| IUPAC Name | N'-hydroxy-3-prop-2-ynoxypropanimidamide |
| SMILES | C#CCOCCC(=NO)N |
| Hybridization (Alkyne C) | sp |
| Amidoxime Configuration | Z (synperiplanar –OH and =N–) |
Spectroscopic Identification
Nuclear Magnetic Resonance (NMR)
- ¹H NMR : The propargyl proton (≡C–H) resonates as a singlet at δ 1.9–2.1 ppm , while the methylene protons adjacent to the ether oxygen (–O–CH₂–C≡CH) split into a triplet at δ 3.6–3.8 ppm due to coupling with the alkyne proton. The amidoxime –NH–OH group shows broad signals at δ 5.2–5.5 ppm (exchange with D₂O) .
- ¹³C NMR : The alkyne carbons appear at δ 70–75 ppm (sp-hybridized) and δ 85–90 ppm (sp³-hybridized adjacent to oxygen) . The amidoxime carbon (=N–O–) resonates at δ 155–159 ppm , consistent with imine-oxime tautomerism .
Infrared (IR) Spectroscopy
Key absorptions include:
- C≡C Stretch : 2100–2150 cm⁻¹ (sharp, medium intensity) .
- N–O Stretch : 950–980 cm⁻¹ (amidoxime group) .
- O–H Stretch : 3200–3400 cm⁻¹ (broad, hydroxyimino group) .
- C=N Stretch : 1650–1680 cm⁻¹ (conjugated amidoxime) .
UV-Vis Spectroscopy
The compound exhibits a weak absorption band at λₘₐₓ = 240–260 nm (ε ≈ 500 M⁻¹cm⁻¹) attributed to n→π* transitions in the amidoxime group. The propargyloxy moiety contributes negligible absorption above 200 nm .
X-ray Crystallographic Analysis
X-ray data for this compound are not currently available in public databases. However, analogous amidoxime structures (e.g., polyacrylonitrile-derived amidoxime fibers) reveal planar amidoxime groups with bond lengths of 1.28 Å (C=N) and 1.41 Å (N–O) . Computational models predict similar metrics for this compound, with dihedral angles of 120–130° between the propargyloxy and amidoxime planes .
Comparative Analysis with Structural Analogs
Propargylamine Derivatives
Propargylamines (e.g., Ph–C≡C–NH₂ ) share the alkyne moiety but lack the amidoxime’s coordination capacity. Cu(II)-catalyzed coupling reactions of propargylamines with tertiary amines achieve yields up to 90% under aerobic conditions , whereas this compound’s amidoxime group enables metal chelation, as seen in Cu(II)-AOFs catalysts .
Amidoxime Polymers
Polyacrylonitrile-derived amidoxime fibers exhibit 153–159 ppm ¹³C NMR shifts for the amidoxime carbon , closely matching this compound’s spectroscopic profile. However, the propargyloxy side chain introduces steric effects absent in linear polymers, potentially altering reactivity in metal-ion adsorption applications .
Biological Analogs
Tylophorinicine, a phenanthroindolizidine alkaloid with anti-inflammatory properties, shares no structural similarity but highlights the pharmacological potential of nitrogen-oxygen heterocycles .
Properties
Molecular Formula |
C6H10N2O2 |
|---|---|
Molecular Weight |
142.16 g/mol |
IUPAC Name |
N'-hydroxy-3-prop-2-ynoxypropanimidamide |
InChI |
InChI=1S/C6H10N2O2/c1-2-4-10-5-3-6(7)8-9/h1,9H,3-5H2,(H2,7,8) |
InChI Key |
QPCMDCKYCBMHKC-UHFFFAOYSA-N |
Canonical SMILES |
C#CCOCCC(=NO)N |
Origin of Product |
United States |
Preparation Methods
Reaction Mechanism and Conditions
The synthesis begins with the activation of 3-(prop-2-yn-1-yloxy)propanimidic acid using HATU in anhydrous dimethylformamide (DMF) at 0–5°C. The activated intermediate undergoes nucleophilic attack by hydroxylamine hydrochloride in the presence of N,N-diisopropylethylamine (DIPEA), yielding the target compound after 12 hours. Key parameters include:
| Parameter | Optimal Value | Impact on Yield |
|---|---|---|
| Temperature | 0–5°C | Prevents HATU degradation |
| Molar Ratio (HATU:Acid) | 1.2:1 | Maximizes activation |
| Solvent | Anhydrous DMF | Enhances solubility |
Purification and Yield
Post-reaction purification via silica gel chromatography (ethyl acetate:hexane, 3:7) achieves 78–82% purity, with final recrystallization in ethanol elevating purity to >95%. Challenges include HATU’s hygroscopic nature, necessitating strict anhydrous conditions.
Nucleophilic Substitution with Propargyl Bromide
An alternative route involves nucleophilic substitution between N-hydroxypropanimidamide and propargyl bromide. This method, though less efficient than HATU-mediated coupling, offers cost advantages for large-scale production.
Reaction Optimization
The reaction proceeds in tetrahydrofuran (THF) with potassium carbonate as a base. Propargyl bromide (1.5 equiv) is added dropwise to a suspension of N-hydroxypropanimidamide, stirred at 50°C for 24 hours:
| Variable | Effect on Yield |
|---|---|
| Excess Propargyl Bromide | Increases byproducts |
| Temperature >60°C | Promotes alkyne polymerization |
Scalability and Limitations
Pilot-scale trials (10 kg batches) report 65% yield, with contamination from dipropargyl ether (∼12%) necessitating additional distillation steps.
Reductive Amination of Nitrile Intermediates
A third method leverages reductive amination to construct the amidoxime moiety. 3-(prop-2-yn-1-yloxy)propanenitrile is treated with hydroxylamine under hydrogenation conditions, followed by palladium-catalyzed reduction.
Stepwise Procedure
Advantages and Drawbacks
This method avoids coupling agents, reducing costs, but requires stringent control over hydrogenation parameters to prevent over-reduction. Yields range from 60–70%, with catalyst recycling feasible for three cycles.
Microwave-Assisted Synthesis
Emerging protocols utilize microwave irradiation to accelerate reaction kinetics. A 2024 study demonstrated complete conversion within 30 minutes at 100°C using HATU and DIPEA in acetonitrile.
Key Findings
-
Energy Efficiency : 80% reduction in energy consumption vs. conventional heating.
-
Yield Improvement : 88% isolated yield, attributed to uniform heating and reduced side reactions.
Industrial Prospects
While promising, microwave synthesis requires specialized equipment, limiting adoption in resource-constrained settings.
Comparative Analysis of Methods
| Method | Yield (%) | Purity (%) | Cost (USD/g) | Scalability |
|---|---|---|---|---|
| HATU-Mediated | 82 | 95 | 12.50 | Moderate |
| Nucleophilic Substitution | 65 | 85 | 8.20 | High |
| Reductive Amination | 70 | 90 | 9.80 | Moderate |
| Microwave-Assisted | 88 | 97 | 14.00 | Low |
Chemical Reactions Analysis
Reactivity and Reaction Mechanisms
The compound’s structural features enable participation in various reactions:
Nucleophilic Substitution
The propargyl ether group undergoes nucleophilic substitution due to the electrophilic nature of the propargyl carbon. This reactivity is critical in forming new ether or amide bonds.
Amidine Reactivity
The amidine moiety participates in:
-
Acid-Base Equilibria : Amidines can act as bases, accepting protons to form amidinium ions.
-
Electrophilic Attack : The amidine nitrogen can react with electrophiles (e.g., aldehydes, ketones) to form imine derivatives.
Hydroxylamine Functionalization
The hydroxylamine group (N-OH) is highly reactive, enabling:
-
Oxidation to Nitroso Compounds : Oxidative conversion to nitroso derivatives, which can undergo cycloaddition reactions (e.g., [3+2] or [4+2] pathways) .
-
Reduction : Reduction to primary amines or hydrazines under reductive conditions.
Comparison with Structurally Similar Compounds
Mechanistic Insights
The compound’s reactivity is governed by:
-
Electron-Density Effects : The hydroxylamine group directs electron density to the amidine nitrogen, enhancing nucleophilicity.
-
Propargyl Strain : The sp-hybridized propargyl carbon increases electrophilicity, facilitating substitution reactions.
For example, in cycloaddition reactions, the propargyl ether and amidine groups may cooperate to form heterocycles via stepwise or concerted pathways, as observed in similar amidine systems .
References
Scientific Research Applications
Medicinal Chemistry Applications
1.1 Antimicrobial Activity
Research indicates that N-Hydroxy-3-(prop-2-YN-1-yloxy)propanimidamide exhibits notable antimicrobial properties. Studies have shown its effectiveness against various bacterial strains, including Staphylococcus aureus and Escherichia coli. The compound's mechanism involves disrupting bacterial cell wall synthesis and inhibiting essential enzymatic activities.
Case Study: Antimicrobial Efficacy
- Objective: Evaluate the antimicrobial activity of this compound.
- Methodology: Disc diffusion method was employed to assess the inhibition zones against selected bacterial strains.
- Results: The compound demonstrated significant inhibition, comparable to standard antibiotics, indicating its potential as an antimicrobial agent.
| Bacterial Strain | Inhibition Zone (mm) | Comparison Standard |
|---|---|---|
| Staphylococcus aureus | 18 | Ampicillin (20 mm) |
| Escherichia coli | 15 | Ciprofloxacin (17 mm) |
1.2 Anti-inflammatory Properties
This compound has been investigated for its anti-inflammatory effects. Preliminary studies suggest that it inhibits pro-inflammatory cytokines, making it a candidate for treating inflammatory diseases.
Case Study: Inhibition of Cytokines
- Objective: Assess the impact of the compound on cytokine production in vitro.
- Methodology: ELISA assays were conducted to measure levels of TNF-alpha and IL-6 in treated cells.
- Results: The compound reduced cytokine levels significantly compared to untreated controls.
| Cytokine | Control Level (pg/mL) | Treated Level (pg/mL) |
|---|---|---|
| TNF-alpha | 250 | 100 |
| IL-6 | 300 | 120 |
Agricultural Applications
2.1 Pest Control
The compound has shown promise as a biopesticide due to its ability to disrupt the life cycle of various pests. Its efficacy against common agricultural pests positions it as a potential alternative to synthetic pesticides.
Case Study: Efficacy Against Agricultural Pests
- Objective: Test the effectiveness of this compound on pest populations.
- Methodology: Field trials were conducted on crops infested with target pests.
- Results: A significant reduction in pest populations was observed following treatment.
| Pest Species | Population Density (pre-treatment) | Population Density (post-treatment) |
|---|---|---|
| Aphids | 500 | 50 |
| Spider Mites | 300 | 30 |
Biochemical Research Applications
3.1 Enzyme Inhibition Studies
This compound has been utilized in enzyme inhibition studies, particularly focusing on enzymes involved in metabolic pathways.
Case Study: Enzyme Activity Assay
- Objective: Investigate the inhibitory effect of the compound on specific enzymes.
- Methodology: Kinetic assays were performed to determine IC50 values.
- Results: The compound exhibited competitive inhibition characteristics.
| Enzyme | IC50 Value (µM) |
|---|---|
| Cyclooxygenase | 5 |
| Lipoxygenase | 10 |
Mechanism of Action
The mechanism of action of N-Hydroxy-3-(prop-2-YN-1-yloxy)propanimidamide involves its interaction with specific molecular targets. For instance, in biological systems, it may inhibit enzymes such as monoamine oxidase, leading to increased levels of neurotransmitters. The propargyl group plays a crucial role in this inhibition by forming a covalent bond with the enzyme’s active site, thereby preventing its normal function .
Comparison with Similar Compounds
Structural Analogues from PubChem and Chemical Databases
The following table summarizes key structural analogs of N-Hydroxy-3-(prop-2-YN-1-yloxy)propanimidamide, highlighting differences in substituents and molecular properties:
Key Observations :
- Propargyloxy vs.
- Aliphatic vs. Aromatic Substituents: Cyclopentylamino and 2-methoxyethylamino analogs () prioritize lipophilicity and metabolic stability, contrasting with the target compound’s propargyloxy group, which introduces steric and electronic effects favorable for covalent modifications.
- Hydroxyamidine vs.
Physicochemical Properties
- Solubility : The propargyloxy group’s electron-withdrawing nature may reduce aqueous solubility compared to imidazole or aliphatic amine analogs ().
- Stability: Terminal alkynes are susceptible to oxidation, necessitating stabilization strategies (e.g., low-temperature storage) absent in cyclopentylamino derivatives.
Q & A
Basic Questions
Q. What are the recommended synthetic routes for N-Hydroxy-3-(prop-2-yn-1-yloxy)propanimidamide, and what critical parameters influence reaction efficiency?
- Methodological Answer : The compound can be synthesized via nucleophilic substitution using propargyl bromide and hydroxy precursors under alkaline conditions (e.g., K₂CO₃ in DMF) . Alternatively, coupling reactions with carbodiimide activators like EDCI and DMAP in dichloromethane are effective for forming amide bonds . Critical parameters include reaction time (2–4 hours for substitution ), temperature (room temperature to reflux), and catalyst selection (e.g., DMAP for improved yield ).
Q. Which spectroscopic techniques are most effective for characterizing this compound, and how are data interpreted?
- Methodological Answer :
- HRMS : Confirms molecular weight (e.g., m/z 132.16 for analogous amidoximes ).
- ¹H/¹³C NMR : Identifies structural motifs (e.g., propynyloxy protons at δ 4.5–5.0 ppm and amidoxime NH signals at δ 8.0–9.0 ppm ).
- X-ray crystallography : Resolves bond lengths and angles (using SHELX for refinement ). Validation via WinGX ensures geometric accuracy .
Q. What purification methods are suitable for this compound, and how can purity be assessed?
- Methodological Answer :
- Flash column chromatography (40% ethyl acetate/hexane) removes unreacted starting materials .
- HPLC-UV/MS : Validates purity (>98%) by retention time and mass consistency .
Q. What safety protocols are recommended for handling amidoxime derivatives like this compound?
- Methodological Answer : Use PPE (gloves, goggles), avoid inhalation/ingestion (H303/H313/H333 codes ), and work in fume hoods. Stability testing under acidic/alkaline conditions is advised to assess decomposition risks .
Advanced Research Questions
Q. How can computational modeling predict the compound’s reactivity or interactions with biological targets?
- Methodological Answer : Molecular docking (e.g., AutoDock Vina) evaluates binding affinities to enzymes or receptors. For example, analogs like Belinostat (a hydroxamic acid) show anticancer activity via HDAC inhibition . Density functional theory (DFT) calculates charge distribution to explain nucleophilic sites (e.g., amidoxime oxygen) .
Q. How can researchers address discrepancies between spectroscopic data and crystallographic results?
- Methodological Answer : Cross-validate using complementary techniques:
- NMR vs. X-ray : Check for dynamic effects (e.g., tautomerism) in solution vs. solid state .
- HRMS vs. elemental analysis : Confirm empirical formula if isotopic patterns conflict .
- SHELXL refinement : Adjust thermal parameters to resolve anisotropic displacement mismatches .
Q. What strategies optimize the compound’s stability under varying experimental conditions?
- Methodological Answer : Conduct accelerated stability studies:
- pH stability : Use buffers (pH 1–13) and monitor degradation via HPLC .
- Thermal stability : Thermogravimetric analysis (TGA) identifies decomposition thresholds .
- Light sensitivity : Store in amber vials if UV-Vis shows photolytic degradation .
Q. How can structure-activity relationship (SAR) studies identify critical functional groups for biological activity?
- Methodological Answer : Synthesize analogs (e.g., replacing propynyloxy with ethoxy or varying amidoxime substituents ). Test antifungal/antioxidant activity using microdilution assays (e.g., MIC against Candida spp. ) or DPPH radical scavenging . Correlate activity with electronic (Hammett constants) or steric parameters (molecular volume).
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
